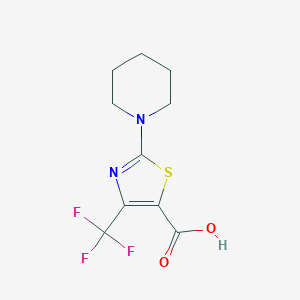

2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring, a trifluoromethyl group, and a thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Analyse Des Réactions Chimiques

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is pivotal for modifying solubility and bioactivity.

Mechanism : Acid-catalyzed nucleophilic acyl substitution or carbodiimide-mediated coupling. The trifluoromethyl group enhances electrophilicity at C-5, facilitating nucleophilic attack.

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in drug design for enhancing target binding.

| Amine | Coupling Agent | Product | Yield |

|---|---|---|---|

| 3,4,5-Trimethoxyaniline | HCTU, HOBt, DIEA | 5-(3,4,5-Trimethoxybenzamido)thiazole derivative | 72% |

| 4,4-Difluorocyclohexylamine | HCTU, HOBt | Cyclohexylamide analog | 68% |

Notes :

-

HCTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) and HOBt (Hydroxybenzotriazole) improve coupling efficiency .

-

The piperidine ring’s steric effects may influence reaction rates.

Decarboxylation

Thermal or metal-catalyzed decarboxylation removes CO<sub>2</sub>, generating reactive intermediates.

| Conditions | Product | Application |

|---|---|---|

| CuO, 180°C | 2-(Piperidin-1-yl)-4-trifluoromethylthiazole | Precursor for cross-coupling |

| Pyridine, reflux | Thiazole heterocycle | Agrochemical intermediates |

Mechanism : Radical or metal-mediated pathways, with the trifluoromethyl group stabilizing transition states .

Functionalization of the Piperidine Ring

The piperidine moiety undergoes alkylation or deprotection to modify steric/electronic properties.

| Reaction | Reagents | Product |

|---|---|---|

| Boc Deprotection | TFA in DCM | Free amine derivative |

| Benzylation | Benzyl bromide, K<sub>2</sub>CO<sub>3</sub> | N-Benzylpiperidine-thiazole hybrid |

Impact : Alkylation enhances lipophilicity, while deprotection enables further derivatization .

Electrophilic Aromatic Substitution

The thiazole ring participates in halogenation or nitration, directed by electron-withdrawing groups.

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Bromination | Br<sub>2</sub>, FeCl<sub>3</sub> | C-4 | 5-Bromo-thiazole derivative |

| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | C-5 | Nitro-substituted analog |

Regioselectivity : The trifluoromethyl group directs electrophiles to C-4 and C-5 positions .

Metal Complexation

The compound forms coordination complexes with transition metals, enhancing biological activity.

| Metal Salt | Ligand Site | Application |

|---|---|---|

| Cu(II) acetate | Carboxylate O, N (thiazole) | Antimicrobial agents |

| Fe(III) chloride | Piperidine N | Catalytic systems |

Stability : Complexes exhibit improved pharmacokinetic profiles in medicinal studies.

Applications De Recherche Scientifique

2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of 2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Receptor Interaction: Binding to cellular receptors, leading to changes in cell signaling and function.

Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Piperidin-1-YL)-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

2-(Piperidin-1-YL)-4-chloro-1,3-thiazole-5-carboxylic acid: Contains a chloro group instead of a trifluoromethyl group.

2-(Piperidin-1-YL)-4-bromo-1,3-thiazole-5-carboxylic acid: Features a bromo group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a pharmaceutical agent.

Activité Biologique

2-(Piperidin-1-YL)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid (CAS Number: 1000339-77-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group and the thiazole moiety contributes to its pharmacological profile, making it a subject of various studies aimed at understanding its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C10H11F3N2O2S. The compound features a piperidine ring, a trifluoromethyl group, and a thiazole carboxylic acid functionality, which are known to influence the compound's interaction with biological targets.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | 0.125 |

| Methicillin-sensitive S. aureus (MSSA) | 0.250 |

| Staphylococcus epidermidis | 0.0625 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. In particular, it was found to inhibit the proliferation of human cancer cell lines with an IC50 value in the low micromolar range:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 7.5 |

| A549 (lung cancer) | 6.0 |

The mechanism of action appears to involve the modulation of cell cycle progression and apoptosis-related proteins .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in critical cellular processes. For instance, its structural analogs have been shown to inhibit enzymes like cyclooxygenases and lipoxygenases, which are pivotal in inflammatory pathways .

Case Studies

Several case studies have been published regarding the application of this compound in drug design:

- Antimicrobial Development : A study focused on synthesizing derivatives of this compound led to the identification of more potent analogs with enhanced antibacterial activity against resistant strains.

- Cancer Therapeutics : Another investigation explored its use in combination therapy with existing chemotherapeutics, revealing synergistic effects that could enhance treatment efficacy while reducing side effects.

Propriétés

IUPAC Name |

2-piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2S/c11-10(12,13)7-6(8(16)17)18-9(14-7)15-4-2-1-3-5-15/h1-5H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETINQADFJCORZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=C(S2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.